![molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2](/img/structure/B14430234.png)
Diethyl [4-(trichlorosilyl)butyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.
Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
83818-42-2 |
|---|---|
Fórmula molecular |
C11H19Cl3O4Si |
Peso molecular |
349.7 g/mol |
Nombre IUPAC |
diethyl 2-(4-trichlorosilylbutyl)propanedioate |
InChI |
InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3 |
Clave InChI |
RKUCFDAEMZYEIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


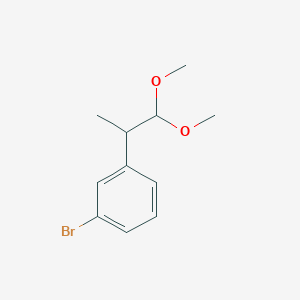

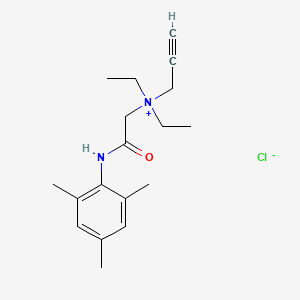
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)

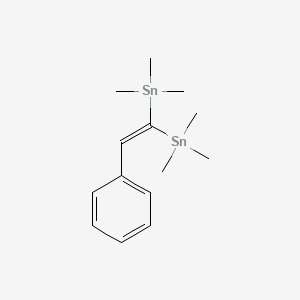
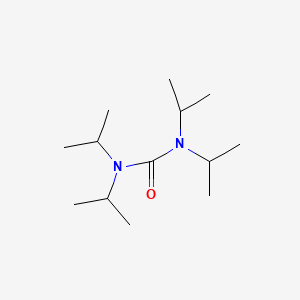
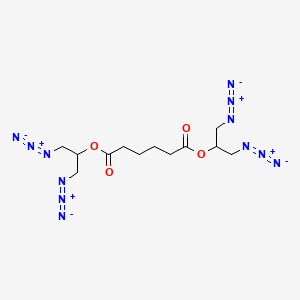
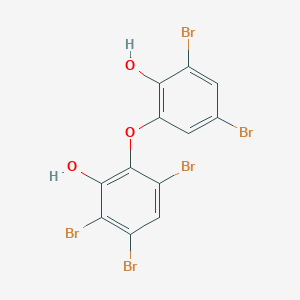
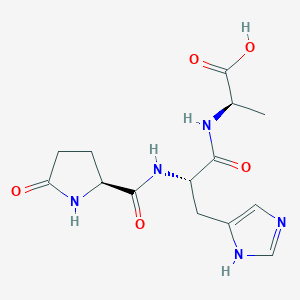
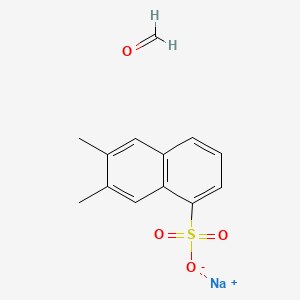
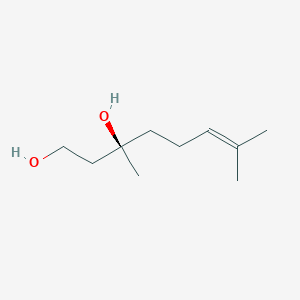
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

